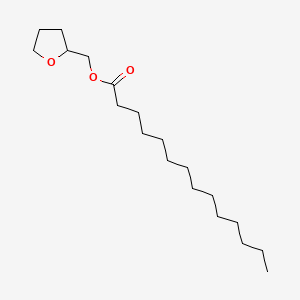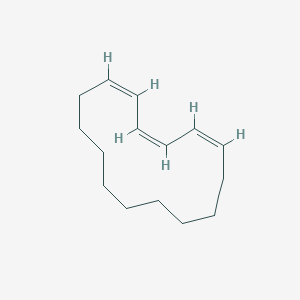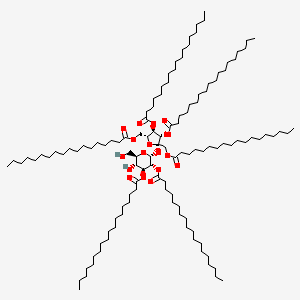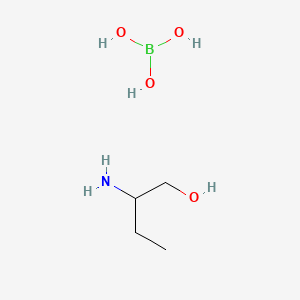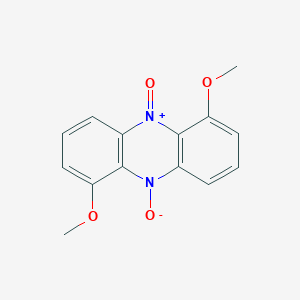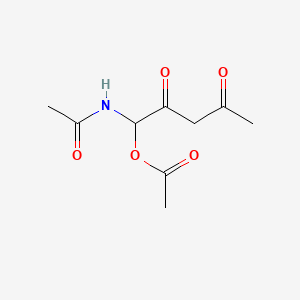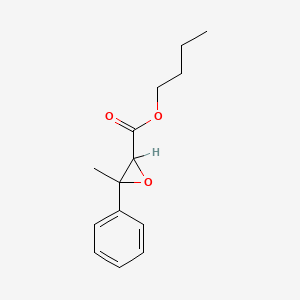
Sodium 2-hydroxy-9H-carbazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-hydroxy-9H-carbazole-1-carboxylate is a chemical compound that belongs to the class of carbazole derivatives Carbazoles are heterocyclic aromatic compounds known for their diverse biological and chemical properties This particular compound features a sodium salt of 2-hydroxy-9H-carbazole-1-carboxylic acid, making it soluble in water and other polar solvents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-hydroxy-9H-carbazole-1-carboxylate typically involves the following steps:
Formation of 2-hydroxy-9H-carbazole-1-carboxylic acid: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Neutralization with Sodium Hydroxide: The resulting 2-hydroxy-9H-carbazole-1-carboxylic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-hydroxy-9H-carbazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylate group can be reduced to form an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-oxo-9H-carbazole-1-carboxylate, while reduction of the carboxylate group can produce 2-hydroxy-9H-carbazole-1-methanol .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of sodium 2-hydroxy-9H-carbazole-1-carboxylate depends on its specific application. In biological systems, carbazole derivatives can interact with various molecular targets, including enzymes and receptors. For example, they may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-hydroxy-9H-carbazole: Lacks the carboxylate group, making it less soluble in water.
9H-carbazole-1-carboxylic acid: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Uniqueness
Sodium 2-hydroxy-9H-carbazole-1-carboxylate is unique due to its combination of hydroxyl and carboxylate groups, which confer distinct chemical and biological properties. Its solubility in water and potential for diverse chemical modifications make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
83763-53-5 |
|---|---|
Molekularformel |
C13H8NNaO3 |
Molekulargewicht |
249.20 g/mol |
IUPAC-Name |
sodium;2-hydroxy-9H-carbazole-1-carboxylate |
InChI |
InChI=1S/C13H9NO3.Na/c15-10-6-5-8-7-3-1-2-4-9(7)14-12(8)11(10)13(16)17;/h1-6,14-15H,(H,16,17);/q;+1/p-1 |
InChI-Schlüssel |
QETTYYZFXGQNHF-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)O)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


